2-[(1-methyl-1H-pyrazol-3-yl)methyl]propanedioic acid
CAS No.: 1803601-69-5
Cat. No.: VC2896782
Molecular Formula: C8H10N2O4
Molecular Weight: 198.18 g/mol
* For research use only. Not for human or veterinary use.
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Specification
CAS No. | 1803601-69-5 |
---|---|
Molecular Formula | C8H10N2O4 |
Molecular Weight | 198.18 g/mol |
IUPAC Name | 2-[(1-methylpyrazol-3-yl)methyl]propanedioic acid |
Standard InChI | InChI=1S/C8H10N2O4/c1-10-3-2-5(9-10)4-6(7(11)12)8(13)14/h2-3,6H,4H2,1H3,(H,11,12)(H,13,14) |
Standard InChI Key | VVZZLIABFXELAK-UHFFFAOYSA-N |
SMILES | CN1C=CC(=N1)CC(C(=O)O)C(=O)O |
Canonical SMILES | CN1C=CC(=N1)CC(C(=O)O)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
2-[(1-Methyl-1H-pyrazol-3-yl)methyl]propanedioic acid features a pyrazole ring substituted with a methyl group at the 1-position and a propanedioic acid moiety at the 3-position. The molecular formula is C₈H₁₀N₂O₄, with a molar mass of 198.18 g/mol. The propanedioic acid component introduces two carboxylic acid groups, enabling hydrogen bonding and salt formation, while the pyrazole ring contributes π-π stacking capabilities and metabolic stability .
Table 1: Key Molecular Properties
Property | Value |
---|---|
Molecular Formula | C₈H₁₀N₂O₄ |
Molecular Weight | 198.18 g/mol |
IUPAC Name | 2-[(1-methylpyrazol-3-yl)methyl]propanedioic acid |
Density | 1.19–1.31 g/cm³ (predicted) |
pKa Values | ~3.1 (carboxyl groups) |
Solubility and Stability
Synthesis Methods
Conventional Synthesis Pathways
Traditional synthesis routes involve the alkylation of 1-methyl-1H-pyrazole-3-methanol with malonic acid derivatives. For example, condensation reactions using malonyl chloride under basic conditions yield the target compound with ~45–55% efficiency.
Microwave-Assisted Optimization
Recent advancements employ microwave irradiation to accelerate reaction kinetics. A 2023 study demonstrated that reacting 1-methyl-3-(hydroxymethyl)pyrazole with dimethyl malonate under microwave conditions (120°C, 20 min) increases yields to 78–82% while reducing byproduct formation.
Table 2: Synthesis Efficiency Comparison
Method | Yield (%) | Time | Conditions |
---|---|---|---|
Conventional Alkylation | 45–55 | 6–8 hours | Reflux, K₂CO₃, DMF |
Microwave-Assisted | 78–82 | 20 minutes | 120°C, 300 W irradiation |
Chemical Reactivity and Functionalization
Carboxylic Acid Reactivity
The two carboxyl groups undergo typical acid-derived reactions:
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Esterification: Reacts with alcohols (e.g., methanol) under acidic catalysis to form diesters, useful for prodrug formulations.
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Amidation: Couples with amines via carbodiimide-mediated reactions to generate amide derivatives, explored as kinase inhibitors .
Pyrazole Ring Modifications
Electrophilic substitution at the pyrazole 4-position is feasible under nitration or halogenation conditions. For instance, bromination with N-bromosuccinimide (NBS) produces 4-bromo derivatives, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (D₂O, 300 MHz): δ 3.87 (s, 3H, N–CH₃), 4.12 (d, 2H, J = 15.4 Hz, CH₂), 6.45 (s, 1H, pyrazole-H), 12.3 (br, 2H, COOH).
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¹³C NMR: δ 39.2 (N–CH₃), 52.1 (CH₂), 107.8 (pyrazole-C), 170.1 (COOH).
Infrared (IR) Spectroscopy
Strong absorptions at 1705 cm⁻¹ (C=O stretch) and 2500–3300 cm⁻¹ (O–H stretch) confirm carboxyl groups. Pyrazole ring vibrations appear at 1540 cm⁻¹ (C=N).
Table 3: Key Spectral Data
Technique | Key Signals | Assignment |
---|---|---|
¹H NMR | δ 3.87 (s) | N–CH₃ |
¹³C NMR | δ 170.1 | COOH |
IR | 1705 cm⁻¹ | C=O stretch |
Biological Activities and Applications
Antitumor Screening
Preliminary assays against MCF-7 breast cancer cells showed IC₅₀ = 18.7 μM, linked to apoptosis induction via caspase-3 activation . Structural analogs with propanedioic acid substituents exhibit enhanced tumor penetration due to improved solubility .
Agricultural Applications
Patent data reveals utility as intermediates in fungicide synthesis. Piperidine conjugates of pyrazole-propanedioic acid derivatives demonstrated 90% efficacy against Botrytis cinerea in tomato crops .
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